

A Comprehensive Technical Guide to (3S)-4-Chloro-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-4-Chloro-3-hydroxybutyronitrile

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Abstract

(3S)-4-Chloro-3-hydroxybutanenitrile, a pivotal chiral building block, holds significant importance in the pharmaceutical industry. Its stereospecific structure is fundamental to the synthesis of a range of high-value therapeutic agents, most notably the blockbuster statin drugs, including atorvastatin and rosuvastatin, which are cornerstones in the management of hypercholesterolemia. This technical guide provides an in-depth overview of (3S)-4-chloro-3-hydroxybutanenitrile, encompassing its chemical identity, physicochemical properties, detailed synthesis protocols, and its critical role in the development of key pharmaceuticals. Special emphasis is placed on the comparative analysis of chemical and biocatalytic synthesis routes, analytical methodologies for quality control, and the biochemical pathways targeted by the drugs derived from this versatile intermediate.

Chemical Identity and Properties

The unequivocal identification and characterization of (3S)-4-chloro-3-hydroxybutanenitrile are paramount for its application in pharmaceutical synthesis.

IUPAC Name: (3S)-4-chloro-3-hydroxybutanenitrile[1][2]

Synonyms: **(S)-4-Chloro-3-hydroxybutyronitrile**, (S)-(-)-4-Chloro-3-hydroxybutyronitrile

CAS Number: 127913-44-4[\[1\]](#)[\[3\]](#)

Molecular Formula: C₄H₆CINO[\[3\]](#)

Molecular Weight: 119.55 g/mol [\[3\]](#)

The key physicochemical and spectroscopic data for 4-chloro-3-hydroxybutyronitrile are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties

Property	Value	Reference
Appearance	Colorless to light yellow liquid	--INVALID-LINK--
Boiling Point	110 °C @ 1 mmHg	--INVALID-LINK--
Density	1.250 g/mL at 20 °C	--INVALID-LINK--
Refractive Index (n ²⁰ /D)	1.474	--INVALID-LINK--

Table 2: Spectroscopic Data for 4-Chloro-3-hydroxybutyronitrile

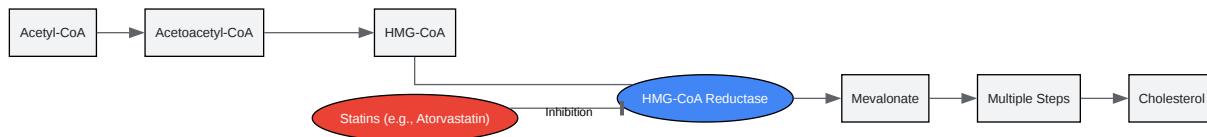
Technique	Parameter	Characteristic Data/Region (in CDCl_3)	Information Obtained
^1H NMR	Chemical Shift (δ)	4.21 (1H, m), 3.66 (2H, d, $J=5.6$ Hz), 3.03 (1H, d, $J=5.6$ Hz, OH), 2.73 (2H, m)[4]	Proton environment and connectivity
^{13}C NMR	Chemical Shift (δ)	117.1, 67.3, 47.3, 23.3[4]	Carbon skeleton confirmation
Infrared (IR)	Frequency (cm^{-1})	$\sim 3400 \text{ cm}^{-1}$ (broad, O-H stretch), $\sim 2250 \text{ cm}^{-1}$ (sharp, C≡N stretch), $\sim 850-550 \text{ cm}^{-1}$ (C-Cl stretch)[5]	Identification of key functional groups
Mass Spectrometry	Molecular Ion (M^+)	m/z 119/121 (approx. 3:1 ratio)[5]	Confirmation of molecular weight and presence of chlorine

Role in Drug Development: Precursor to Statins

(3S)-4-Chloro-3-hydroxybutanenitrile is a crucial intermediate in the synthesis of several cholesterol-lowering drugs known as statins. These drugs act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Cholesterol Biosynthesis Pathway and Statin Action

The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a committed step in this pathway. By inhibiting this enzyme, statins reduce the endogenous production of cholesterol, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.

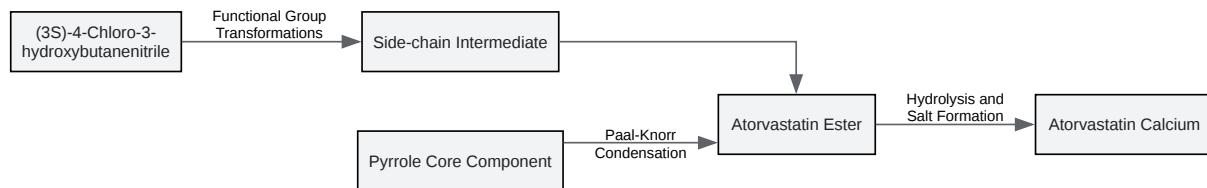


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Figure 1: Inhibition of HMG-CoA Reductase by Statins.

Synthesis of Atorvastatin

The chiral side chain of atorvastatin is constructed using (3S)-4-chloro-3-hydroxybutanenitrile. A simplified workflow illustrating the key transformations is presented below.



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Figure 2: Simplified workflow for Atorvastatin synthesis.

Experimental Protocols

The synthesis of (3S)-4-chloro-3-hydroxybutanenitrile can be achieved through various methods. Below are detailed protocols for a conventional chemical synthesis and a more recent biocatalytic approach.

Chemical Synthesis via Ring Opening of (S)-Epichlorohydrin

This method involves the nucleophilic ring-opening of (S)-epichlorohydrin with a cyanide source.

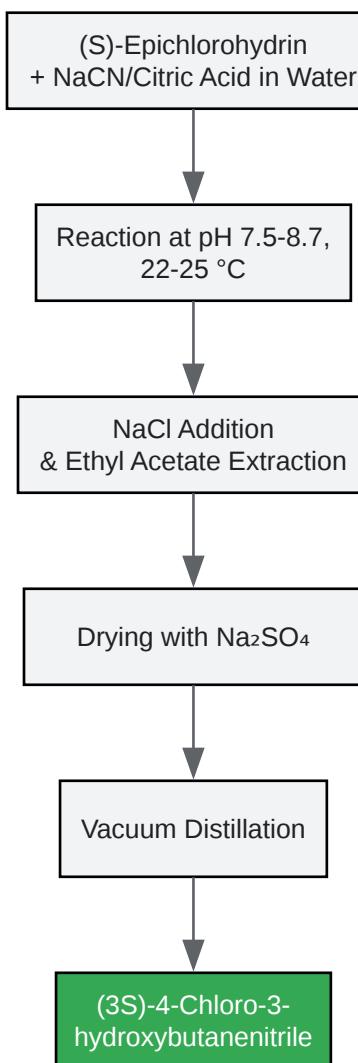
Materials:

- (S)-epichlorohydrin
- Sodium cyanide (or potassium cyanide)
- Citric acid (or other suitable acid for pH control)
- Water
- Ethyl acetate
- Anhydrous sodium sulfate
- Sodium chloride

Procedure:

- To a reactor charged with water, add (S)-epichlorohydrin.
- Under vigorous stirring and temperature control (22-25 °C), slowly and simultaneously add aqueous solutions of sodium cyanide and citric acid. Maintain the pH of the reaction mixture between 7.5 and 8.7.
- After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
- Upon reaction completion, add sodium chloride to the mixture to facilitate phase separation.
- Extract the aqueous phase with ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield (3S)-4-chloro-3-hydroxybutanenitrile.

Expected Yield and Purity: Yields of over 90% with chemical purity exceeding 99% and high enantiomeric excess have been reported for this method on an industrial scale.



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Figure 3: Workflow for the chemical synthesis.

Biocatalytic Synthesis

This environmentally benign approach utilizes enzymes for the stereoselective synthesis of the target molecule, often avoiding the direct use of highly toxic cyanide reagents in the main chiral step. One such method involves the kinetic resolution of a racemic precursor followed by transformation to the desired enantiomer.

Materials:

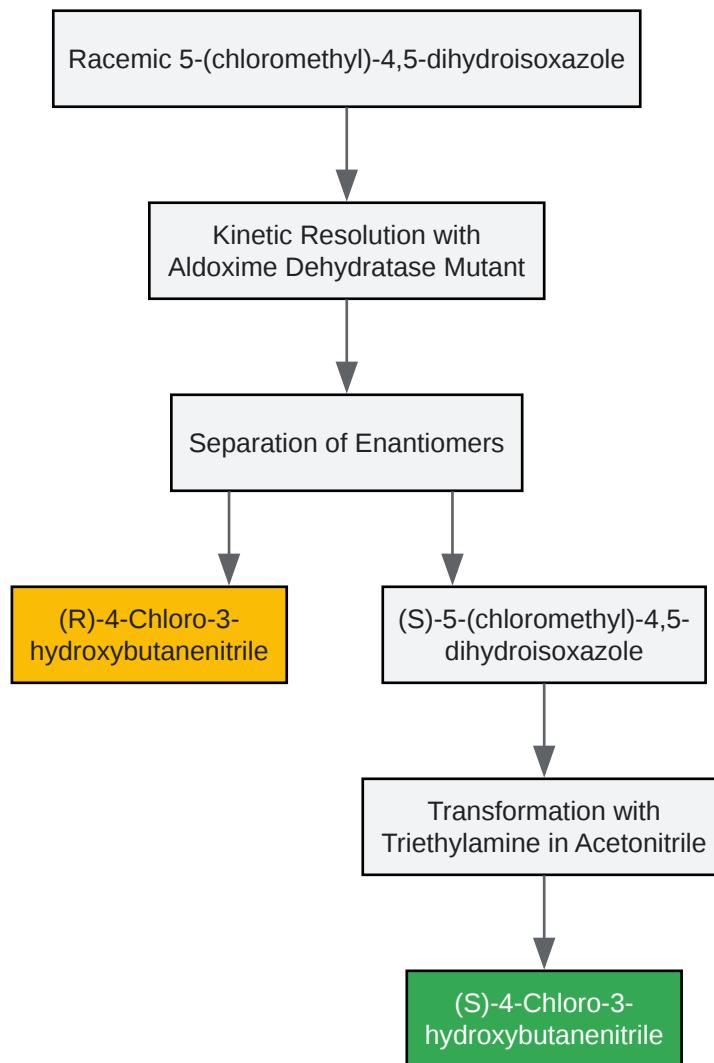
- Racemic 5-(chloromethyl)-4,5-dihydroisoxazole

- Aldoxime dehydratase (OxdA) mutant (e.g., OxdA-L318I)
- Potassium phosphate buffer (KPB)
- Dimethyl sulfoxide (DMSO)
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Triethylamine
- Acetonitrile

Procedure:

- Kinetic Resolution:
 - Prepare a reaction mixture containing racemic 5-(chloromethyl)-4,5-dihydroisoxazole, the OxdA mutant enzyme, and sodium dithionite in a potassium phosphate buffer with DMSO as a co-solvent.
 - Stir the mixture at room temperature. The enzyme will selectively convert the (R)-enantiomer of the substrate to (R)-4-chloro-3-hydroxybutanenitrile, leaving behind the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole with high enantiomeric excess.
- Transformation of the (S)-enantiomer:
 - Isolate the (S)-5-(chloromethyl)-4,5-dihydroisoxazole from the kinetic resolution mixture.
 - Dissolve the isolated (S)-enantiomer in acetonitrile.
 - Add triethylamine to the solution and stir to facilitate the transformation into (S)-4-chloro-3-hydroxybutanenitrile.
- Purification:
 - Purify the final product by appropriate chromatographic techniques.

Advantages: This method can achieve very high enantiomeric excess (>99% ee) and avoids the use of cyanide in the key stereoselective step, offering a greener synthetic route.[6]



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Figure 4: Workflow for the biocatalytic synthesis.

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the chemical and stereochemical purity of (3S)-4-chloro-3-hydroxybutanenitrile for its use in pharmaceutical manufacturing.

Determination of Chemical Purity

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used to assess chemical purity.

- Gas Chromatography (GC): A common method employs a capillary column (e.g., DB-5 or equivalent) with a flame ionization detector (FID). A temperature gradient program is typically used to separate the main component from any volatile impurities or starting materials.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is also suitable for purity determination. The mobile phase usually consists of a mixture of water and acetonitrile or methanol.

Determination of Enantiomeric Excess

The enantiomeric purity is a critical quality attribute. Chiral chromatography is the definitive method for this analysis.

- Chiral Gas Chromatography (GC): The enantiomers of 4-chloro-3-hydroxybutyronitrile can be separated on a chiral GC column (e.g., a cyclodextrin-based stationary phase). In some cases, derivatization of the hydroxyl group, for instance, by acetylation, may be required to improve the separation and detection of the enantiomers.

Conclusion

(3S)-4-Chloro-3-hydroxybutanenitrile is a high-value chiral intermediate with a well-established and critical role in the pharmaceutical industry. Its efficient and stereoselective synthesis is key to the production of life-saving statin medications. This guide has provided a comprehensive overview of its properties, synthesis, and analytical control, offering valuable insights for professionals in drug discovery and development. The ongoing development of greener, biocatalytic synthetic routes highlights the continuous innovation in the manufacturing of this important molecule, ensuring its continued availability for the production of essential medicines.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (3S)-4-Chloro-3-hydroxybutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041325#iupac-name-for-s-4-chloro-3-hydroxybutyronitrile>

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